molecular formula C20H16N6O4S2 B15140615 NF-|EB/Pon1-IN-1

NF-|EB/Pon1-IN-1

Katalognummer: B15140615
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: QTWSOVMUMKGXFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NF-|EB/Pon1-IN-1 is a chemical compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This compound exhibits significant antioxidant and hepatoprotective activities, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

The synthesis of NF-|EB/Pon1-IN-1 involves multiple steps, including the formation of quinazolinone derivatives bearing sulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

NF-|EB/Pon1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

NF-|EB/Pon1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. In biology and medicine, it is investigated for its antioxidant and hepatoprotective properties, which may have therapeutic potential in treating liver diseases and oxidative stress-related conditions. Additionally, it is used in the study of cancer, cardiovascular diseases, neurological diseases, and inflammatory diseases .

Wirkmechanismus

The mechanism of action of NF-|EB/Pon1-IN-1 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This inhibition leads to a reduction in oxidative stress and inflammation, thereby exerting its antioxidant and hepatoprotective effects. The molecular targets include various transcription factors and enzymes involved in these pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 .

Vergleich Mit ähnlichen Verbindungen

NF-|EB/Pon1-IN-1 is unique in its dual inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. Similar compounds include other inhibitors of these pathways, such as quinazolinone derivatives and sulfonamide-bearing compounds. this compound stands out due to its specific combination of antioxidant and hepatoprotective activities .

Eigenschaften

Molekularformel

C20H16N6O4S2

Molekulargewicht

468.5 g/mol

IUPAC-Name

2-[4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide

InChI

InChI=1S/C20H16N6O4S2/c21-32(29,30)14-7-5-13(6-8-14)26-19(28)15-3-1-2-4-16(15)24-20(26)31-12-18(27)25-17-11-22-9-10-23-17/h1-11H,12H2,(H2,21,29,30)(H,23,25,27)

InChI-Schlüssel

QTWSOVMUMKGXFF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.